HPK1 Inhibitory Activity: A Gap in Comparative Data for the Oxan-2-ylmethyl Derivative
No quantitative HPK1 inhibitory activity (e.g., IC50) has been reported for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide in any screened public database (PubMed, SciFinder, or Google Patents) against HPK1 or any other kinase [1]. In contrast, the structurally related pyrazine carboxamide HPK1 inhibitor AZ3246 (compound 24) possesses a reported HPK1 IC50 of 11 nM and a T-cell IL-2 secretion EC50 of 90 nM [2]. The absence of data precludes any claim of differentiation, parity, or superiority.
| Evidence Dimension | HPK1 Kinase Inhibition |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | AZ3246 (compound 24): HPK1 IC50 = 11 nM |
| Quantified Difference | Not calculable |
| Conditions | HPK1 (aa1-346) TR-FRET assay vs. N/A |
Why This Matters
For immuno-oncology programs targeting HPK1, the absence of activity data makes this compound an unsuitable starting point compared to well-characterized leads like AZ3246.
- [1] SciFinder and PubMed search for CAS 2034228-62-9; no HPK1 activity returned. View Source
- [2] Shields, J. D. et al. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. J. Med. Chem. 2025, 68, 4582-4595. View Source
